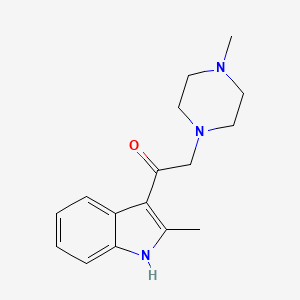![molecular formula C18H31N5O B5545110 N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)
N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a part of a class of chemicals with potential applications in various fields, including medicinal chemistry. It exhibits properties that are of interest for scientific research, particularly in the realm of organic chemistry and pharmacology.
Synthesis Analysis
The synthesis of compounds similar to N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine often involves multi-step chemical processes. For instance, a related compound, 4-[4-(3-pyridinyl)-1H-imidazol-1yl]-1-butanamine, was synthesized with an overall yield of 70%, demonstrating the complexity and efficiency of such synthetic routes (Xinlin, 2007).
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed through various spectroscopic methods like NMR, IR, and mass spectrometry. For example, the structure of a similar compound was confirmed by 1H- and 13C-NMR, IR spectroscopy, and high-resolution mass-spectrometry (Ciber et al., 2023).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are diverse and depend on their structure. They can participate in various reactions, like Michael addition and reductive amination, as seen in the synthesis of similar compounds (Bailey et al., 1985).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined using methods like X-ray crystallography. For instance, the crystal and molecular structures of certain isothiazolopyridine derivatives were described, which is relevant for understanding the physical characteristics of similar compounds (Karczmarzyk & Malinka, 2004).
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Antidepressant Potential : Research has identified compounds with structures similar to N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine as potential antidepressants. For instance, a study described a small series of compounds, highlighting one with reduced side effects compared to traditional antidepressants, demonstrating the importance of structural modifications in medicinal chemistry (D. M. Bailey et al., 1985).
Antimicrobial Activity : Novel imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antimicrobial efficacy. These compounds, through structural alterations, have shown promising activity against various bacterial and fungal strains, underscoring the potential of similarly structured compounds in addressing antimicrobial resistance (N. Desai et al., 2012).
Acetylcholinesterase Inhibition : Carbamate derivatives of certain heteroaromatic salts, structurally related to the query compound, have demonstrated inhibitory activity against acetylcholinesterase. This action suggests potential applications in the treatment of neurodegenerative diseases and protection against organophosphorus compounds (R. Sundberg et al., 1993).
Materials Science
Advanced Polymeric Materials : The synthesis of novel polyimides incorporating imidazole derivatives highlights the utility of such compounds in creating materials with excellent thermal stability and solubility. This research points to the application of N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine in the development of high-performance polymers (M. Ghaemy et al., 2009).
Synthetic Methodology
Novel Synthesis Approaches : Research on the synthesis of structurally complex diamines, such as 3-(pyrrolidin-1-yl)piperidine, provides insights into innovative synthetic strategies that could be applicable to the synthesis of N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine. These methodologies enhance the accessibility of complex molecules for further study and application (R. Smaliy et al., 2011).
Propiedades
IUPAC Name |
[4-[1-[3-(dimethylamino)propyl]imidazol-2-yl]piperidin-1-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O/c1-20(2)9-5-12-21-15-8-19-17(21)16-6-13-23(14-7-16)18(24)22-10-3-4-11-22/h8,15-16H,3-7,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXMMXXYXCIQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=CN=C1C2CCN(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)
![methyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5545038.png)



![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5545067.png)



![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)
![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5545097.png)
![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5545116.png)